1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic organic compound that features a piperidine ring, an oxadiazole ring, and a methoxyphenyl group
Mechanism of Action
Mode of Action
The presence of the 1,3,4-oxadiazol ring in the structure suggests that it may interact with biological targets via hydrogen bonding .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to exhibit a broad range of biological activities .
Pharmacokinetics
The presence of the piperidine ring and the methoxyphenyl group could potentially influence its absorption and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The oxadiazole intermediate can be reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole structure.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the methoxy group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activity such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating specific diseases.
Industry
In industry, it could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- (4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
- (4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone
Uniqueness
The uniqueness of 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the oxadiazole ring may impart distinct steric and electronic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKACLSSTSGQSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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